molecular formula C17H12ClNO4 B6480133 N-(2-chlorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide CAS No. 919033-68-4

N-(2-chlorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B6480133
CAS No.: 919033-68-4
M. Wt: 329.7 g/mol
InChI Key: OIZFOOYYMLIZGH-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 2-chlorobenzoyl chloride with 6-methoxy-4-oxo-4H-chromene-2-carboxylic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the chromene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • 2-chloro-N-(2-chlorophenyl)nicotinamide
  • N-(4-chlorophenyl)-4-nitrobenzenesulfonamide

Uniqueness

N-(2-chlorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide stands out due to its unique chromene structure, which imparts distinct chemical and biological properties. Its methoxy and carboxamide functional groups contribute to its versatility in various chemical reactions and potential therapeutic applications .

Properties

IUPAC Name

N-(2-chlorophenyl)-6-methoxy-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO4/c1-22-10-6-7-15-11(8-10)14(20)9-16(23-15)17(21)19-13-5-3-2-4-12(13)18/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZFOOYYMLIZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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